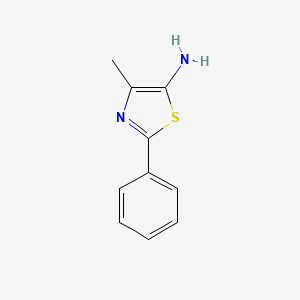

4-Methyl-2-phenyl-1,3-thiazol-5-amine

Overview

Description

“4-Methyl-2-phenyl-1,3-thiazol-5-amine” is a compound that belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .

Molecular Structure Analysis

The thiazole ring in “4-Methyl-2-phenyl-1,3-thiazol-5-amine” consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The aromaticity is estimated by the chemical shift of the ring proton .

Chemical Reactions Analysis

While specific chemical reactions involving “4-Methyl-2-phenyl-1,3-thiazol-5-amine” are not available, thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 4-Methyl-2-phenyl-1,3-thiazol-5-amine, have been recognized for their potent antimicrobial properties . These compounds can be synthesized and modified to enhance their efficacy against various bacterial strains. The structural flexibility of thiazoles allows for the development of new molecules with potent antimicrobial activities, which is crucial in the fight against antibiotic-resistant bacteria.

Anticancer Potential

Research has indicated that thiazole compounds exhibit significant anticancer activities . By interfering with cellular mechanisms, these derivatives can inhibit the growth of cancer cells. The development of thiazole-based drugs could provide new avenues for cancer treatment, particularly for forms of cancer that are resistant to current therapies.

Anti-Inflammatory Uses

The anti-inflammatory properties of thiazole derivatives make them candidates for the treatment of chronic inflammatory diseases . By modulating the body’s inflammatory response, these compounds can help in managing conditions like arthritis, offering potential relief to millions of sufferers.

Neuroprotective Effects

Thiazoles have shown promise as neuroprotective agents . They can play a role in the synthesis of neurotransmitters and protect neural tissue from damage. This application is particularly relevant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Antioxidant Properties

Thiazole derivatives are also known for their antioxidant properties . They can neutralize free radicals, which are harmful byproducts of cellular metabolism. This application is important for preventing oxidative stress-related diseases, including some neurodegenerative and cardiovascular conditions.

Safety and Hazards

Future Directions

Thiazoles, including “4-Methyl-2-phenyl-1,3-thiazol-5-amine”, have been an important heterocycle in the world of chemistry for many decades . They have a wide range of applications in the field of drug design and discovery . Therefore, future research could focus on exploring its potential uses in medicinal chemistry.

Mechanism of Action

Target of Action

For instance, some thiazole derivatives have been found to act as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .

Mode of Action

It’s known that thiazole derivatives can interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

For instance, some thiazole derivatives have been found to control the cell cycle at the G1/S (start) and the G2/M (mitosis) transitions .

Pharmacokinetics

It’s known that thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.

Result of Action

Some thiazole derivatives have been found to exhibit antitumor activities against various cell lines .

Action Environment

It’s known that the compound should be stored at 2-8°c for optimal stability .

properties

IUPAC Name |

4-methyl-2-phenyl-1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUISGYCYRYZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1249834-47-6 | |

| Record name | 4-methyl-2-phenyl-1,3-thiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B1427933.png)

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1427935.png)

![N-[(3-bromophenyl)methyl]cyclobutanamine](/img/structure/B1427936.png)

![{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine](/img/structure/B1427937.png)

![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427938.png)

![N-[(3-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1427948.png)

![[4-Methyl-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1427950.png)